molecular formula C19H25N3O3 B5629725 1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one

1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one

Cat. No. B5629725
M. Wt: 343.4 g/mol
InChI Key: PXYFMEQDOYXZOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazepine derivatives, including compounds similar to "1-{[1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one," involves regiospecific reactions and complex synthetic pathways. A study by Alonso et al. (2020) on the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones highlights regiospecific preparation methods that may be applicable to the synthesis of related compounds. This involves reactions of 2,3-diaminopyridines with ethyl aroylacetates and provides insights into the structural and chemical intricacies involved in synthesizing diazepine derivatives (Alonso, D. N., et al., 2020).

Molecular Structure Analysis

The molecular structure of diazepine derivatives has been extensively studied through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. The study by Alonso et al. (2020) also delves into the X-ray crystal structure of diazepinones, revealing nonplanar molecular configurations and torsions introduced by seven-membered diazepin-2-one moieties. Such structural analyses are crucial for understanding the molecular geometry and electronic properties of these compounds (Alonso, D. N., et al., 2020).

Chemical Reactions and Properties

Diazepine compounds participate in a variety of chemical reactions, demonstrating a wide range of chemical properties, such as reactivity towards different organic and inorganic reagents. The synthesis pathways often involve intramolecular cyclization, nucleophilic substitutions, and condensation reactions. The study by Bouakher et al. (2013) on the synthesis of pyrido[3,2-e][1,4]diazepin-5-ones illustrates the regioselective thionation and nucleophilic substitutions that lead to the formation of bis-functionalized diazepines, showcasing the chemical versatility of these compounds (Bouakher, A. E., et al., 2013).

Physical Properties Analysis

The physical properties of diazepines, including solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compounds' applicability in various fields, including material science and pharmaceuticals. The detailed structural analysis provided by Alonso et al. (2020) allows for predictions regarding the physical properties of these compounds, such as solubility and stability (Alonso, D. N., et al., 2020).

Chemical Properties Analysis

The chemical properties of diazepines, such as acidity/basicity, reactivity, and stability under various conditions, are determined by their molecular structure. The electron distribution within the diazepine ring and its substituents plays a significant role in these properties. The research conducted by Bouakher et al. (2013) on the synthesis and functionalization of diazepin-5-ones provides insight into the reactivity and potential chemical transformations of diazepine derivatives, offering a foundation for understanding their chemical behavior (Bouakher, A. E., et al., 2013).

properties

IUPAC Name

1-[5-oxo-1-(4-propan-2-ylphenyl)pyrrolidine-3-carbonyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13(2)14-3-5-16(6-4-14)22-12-15(11-18(22)24)19(25)21-9-7-17(23)20-8-10-21/h3-6,13,15H,7-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYFMEQDOYXZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(=O)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(4-Isopropylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1,4-diazepan-5-one

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